molecular formula C13H15N3O2 B1678540 Pyrolan CAS No. 87-47-8

Pyrolan

Cat. No.: B1678540
CAS No.: 87-47-8
M. Wt: 245.28 g/mol
InChI Key: GEDIWDLJKRKBFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrolan can be synthesized through the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran . This reaction typically occurs under mild conditions and yields N-alkoxycarbonyl pyrroles. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that involve the use of carbamic acid derivatives and pyrazole compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Pyrolan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and carbamate derivatives .

Mechanism of Action

Pyrolan exerts its effects by inhibiting cholinesterase, specifically acetylcholinesterase (AChE). This inhibition occurs through the carbamoylation of the active sites of the enzyme, forming unstable complexes. This suppression of acetylcholine esterase leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrolan is unique due to its specific molecular structure, which allows it to form unstable complexes with cholinesterases, making it an effective cholinesterase inhibitor. Its solubility in both water and fats also enhances its versatility in various applications .

Properties

IUPAC Name

(5-methyl-2-phenylpyrazol-3-yl) N,N-dimethylcarbamate
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InChI

InChI=1S/C13H15N3O2/c1-10-9-12(18-13(17)15(2)3)16(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3
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InChI Key

GEDIWDLJKRKBFT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NN(C(=C1)OC(=O)N(C)C)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C13H15N3O2
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DSSTOX Substance ID

DTXSID6042361
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Molecular Weight

245.28 g/mol
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Physical Description

Pyrolan is a crystalline solid. (NTP, 1992)
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Boiling Point

320 to 324 °F at 0.2 mmHg (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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CAS No.

87-47-8
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Melting Point

122 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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